Fmoc-Asn(Trt)-OH-13C4,15N2
Description
Historical Trajectories and Modern Relevance of Stable Isotope Labeling in Chemical Biology
The use of isotopes as tracers in biological systems is not a new concept. Early research utilized radioactive isotopes to follow metabolic pathways. However, the use of stable, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), has gained prominence due to their safety and the development of highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.comchempep.com These methods allow for the detection of subtle differences in mass, enabling the differentiation between labeled and unlabeled molecules. youtube.com
In contemporary chemical biology, stable isotope labeling is a cornerstone for a wide array of applications. nih.govnih.gov It is instrumental in metabolomics for tracing metabolic fluxes and in proteomics for the quantitative analysis of protein expression. nih.govnih.govscribd.com The ability to introduce "heavy" isotopes into biomolecules without significantly altering their chemical properties has revolutionized our understanding of cellular metabolism, protein dynamics, and drug development. youtube.comx-chemrx.com
Foundational Role of Fmoc-Asn(Trt)-OH-13C4,15N2 in Contemporary Structural and Quantitative Investigations
This compound is a prime example of a specialized, isotope-labeled amino acid derivative that plays a critical role in modern research. sigmaaldrich.commedchemexpress.com This compound incorporates four ¹³C atoms and two ¹⁵N atoms into the asparagine (Asn) residue. sigmaaldrich.com The α-amino group is protected by the Fmoc group, and the side-chain amide is protected by the trityl (Trt) group. sigmaaldrich.comchemicalbook.com The Trt group is important for preventing dehydration of the asparagine side chain during peptide synthesis. chemicalbook.com
The presence of the stable isotopes makes this compound an invaluable tool for quantitative proteomics, particularly in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and for the synthesis of isotopically labeled peptide standards for mass spectrometry. scribd.comchempep.comsigmaaldrich.com The well-defined mass shift of +6 Da allows for the accurate quantification of proteins and peptides. sigmaaldrich.com Furthermore, the incorporation of both ¹³C and ¹⁵N is highly beneficial for NMR-based structural studies, as it allows for the use of powerful multidimensional NMR techniques to determine the three-dimensional structure of proteins and study their dynamics. nih.govutoronto.caresearchgate.net
Chemical and Physical Properties
The utility of this compound in research is underpinned by its specific chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | ¹³C₄C₃₄H₃₂¹⁵N₂O₅ | sigmaaldrich.com |
| Molecular Weight | 602.63 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Assay | ≥95% (CP) | sigmaaldrich.com |
| Isotopic Enrichment | 99 atom % ¹³C, 98 atom % ¹⁵N | sigmaaldrich.com |
| Melting Point | 201-204 °C (unlabeled) | sigmaaldrich.com |
| Solubility | Soluble in standard peptide synthesis reagents | chemicalbook.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Research Findings and Applications
The unique properties of this compound have led to its use in a variety of sophisticated research applications, particularly in the fields of proteomics and structural biology.
Quantitative Proteomics
In quantitative proteomics, the goal is to determine the relative or absolute abundance of proteins in a sample. scribd.com this compound is instrumental in creating internal standards for mass spectrometry-based quantification. sigmaaldrich.com When a known amount of a peptide synthesized with this labeled amino acid is added to a biological sample, the ratio of the signal from the labeled ("heavy") peptide to the unlabeled ("light") peptide can be used to accurately determine the quantity of the endogenous protein. scribd.comsigmaaldrich.com This approach is crucial for studying changes in protein expression in response to disease or drug treatment.
Structural Biology
In structural biology, NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution. nih.gov The incorporation of ¹³C and ¹⁵N isotopes is often essential for studying larger proteins. utoronto.carsc.org By using this compound in peptide synthesis, researchers can introduce NMR-active nuclei at specific sites within a protein. nih.gov This selective labeling simplifies complex NMR spectra and allows for the determination of structural restraints, such as distances and dihedral angles, which are used to calculate the protein's structure. nih.govnih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i24+1,34+1,35+1,36+1,39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-XZCRTNELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118921 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217456-18-2 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217456-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Asn Trt Oh 13c4,15n2 and Labeled Peptide Constructs
Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and Its Adaptations for Isotopic Incorporation
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. altabioscience.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. altabioscience.comuzh.ch The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids is central to this strategy. wikipedia.org The Fmoc group is stable to acidic conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comwikipedia.org
The general cycle of Fmoc-SPPS consists of the following steps:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a piperidine solution to expose a free N-terminal amine.
Activation and Coupling: The next Fmoc-protected amino acid is activated in solution and then coupled to the free amine of the resin-bound peptide chain.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The side chains of reactive amino acids are protected with acid-labile groups, which remain intact during the base-mediated Fmoc removal but are cleaved at the end of the synthesis. cpcscientific.com For asparagine, the side-chain amide is often protected with a trityl (Trt) group to prevent dehydration and subsequent aspartimide formation, a common side reaction. nih.govrsc.org
The incorporation of isotopically labeled amino acids, such as Fmoc-Asn(Trt)-OH-13C4,15N2, into SPPS is a straightforward adaptation of the standard protocol. The labeled Fmoc-amino acid is simply used in place of its unlabeled counterpart during the corresponding coupling cycle. innovagen.com The chemical properties of the isotopically labeled amino acid are nearly identical to the natural abundance version, ensuring its seamless integration into the automated or manual synthesis workflow. innovagen.com The primary difference lies in the increased mass of the labeled residue, a key feature for its later detection and analysis.
| Step | Description | Key Reagents |
| Resin Swelling | The solid support is swelled in a suitable solvent to allow access to reactive sites. | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Fmoc Deprotection | Removal of the N-terminal Fmoc group from the growing peptide chain. | 20% Piperidine in DMF |
| Amino Acid Coupling | Activation of the carboxylic acid of the incoming Fmoc-amino acid and its coupling to the N-terminus of the peptide chain. | Fmoc-amino acid, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA) |
| Capping (Optional) | Acetylation of any unreacted N-terminal amines to prevent the formation of deletion sequences. | Acetic anhydride, Pyridine |
| Final Cleavage and Deprotection | Cleavage of the completed peptide from the resin and removal of all side-chain protecting groups. | Trifluoroacetic acid (TFA), Scavengers (e.g., water, triisopropylsilane) |
Strategies for Isotopic Enrichment in Fmoc-Amino Acid Precursors
The synthesis of this compound begins with the preparation of the isotopically enriched L-asparagine core. This can be achieved through both chemical synthesis and biocatalytic pathways, each offering distinct advantages in terms of cost, scalability, and stereochemical control.
Chemical Synthesis Approaches for 13C and 15N Labeling
Chemical synthesis provides a versatile route to isotopically labeled amino acids, allowing for the precise placement of isotopes from commercially available labeled starting materials. A common strategy for the synthesis of 15N-labeled L-asparagine involves the use of 15N-labeled inorganic nitrogen sources, such as 15NH4Cl, and 15N-labeled L-aspartic acid. google.com This approach can achieve high levels of isotopic enrichment and purity. google.com The synthesis of doubly labeled [15N]-L-asparagine from [15N]-L-aspartic acid and an inorganic 15N source has been shown to significantly improve the utilization of the expensive isotopic precursors compared to methods that require chiral resolution of a racemic mixture. google.com
The introduction of 13C atoms typically involves starting with simple, commercially available 13C-labeled precursors. For a compound like this compound, a synthetic route would be designed to construct the asparagine backbone from building blocks already containing the 13C labels in the desired positions. Once the fully labeled L-Asparagine-13C4,15N2 is synthesized, the subsequent protection steps are carried out. medchemexpress.comfrontiersin.org This involves the protection of the side-chain amide with a trityl group, followed by the protection of the α-amino group with the Fmoc moiety. csic.es
Biocatalytic Pathways for Stereoselective Isotope Introduction into Amino Acids
Biocatalytic methods offer an attractive alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. Enzymes such as asparagine synthetase can catalyze the formation of L-asparagine from L-aspartic acid and an ammonia (B1221849) source. frontiersin.org By using isotopically labeled substrates, such as [13C4]-L-aspartic acid and 15NH4+, it is possible to produce L-Asparagine-13C4,15N2 with high enantiomeric purity. frontiersin.org
Another powerful biocatalytic approach involves the use of transaminases. These enzymes can stereoselectively introduce an amino group from a donor molecule to a keto-acid precursor. This method is particularly useful for producing chiral amines and amino acids with high isotopic enrichment when using labeled amine donors.
The advantages of biocatalysis include high selectivity, the use of environmentally benign reagents, and the potential for cost-effective production, especially when coupled with cofactor regeneration systems. frontiersin.org
| Method | Description | Advantages | Challenges |
| Chemical Synthesis | Multi-step organic synthesis using isotopically labeled starting materials. | High versatility, precise control over isotope placement. | Can be lengthy, may require chiral resolution, use of harsh reagents. |
| Biocatalysis | Use of enzymes (e.g., asparagine synthetase, transaminases) to catalyze the formation of the amino acid from labeled precursors. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, potential for lower yields. |
Site-Specific Incorporation of this compound into Peptide Sequences
The site-specific incorporation of this compound into a peptide sequence is achieved during the solid-phase peptide synthesis process. At the desired position in the peptide chain, the isotopically labeled amino acid is coupled instead of its natural abundance counterpart. The process follows the standard Fmoc-SPPS cycle:
The solid-support resin with the growing peptide chain is deprotected to reveal a free N-terminal amine.
A solution containing this compound, a coupling agent (such as HBTU or HATU), and a base (like DIPEA) in a suitable solvent (e.g., DMF) is prepared.
This activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed to completion.
The resin is then washed thoroughly to remove any unreacted reagents before the next deprotection and coupling cycle.
The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing a dehydration side reaction during the activation step, which could otherwise lead to the formation of a nitrile and subsequent peptide impurities. nih.govnbinno.com The bulky nature of the Trt group also enhances the solubility of the protected amino acid in common organic solvents used in SPPS. nbinno.com The Trt group is acid-labile and is removed during the final cleavage of the peptide from the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nbinno.com
Methodological Considerations for Purification and Purity Assessment of this compound in Peptide Synthesis
The purification and purity assessment of peptides containing this compound are critical steps to ensure the quality of the final product. The methodologies employed are generally the same as for unlabeled peptides, but with special attention to the detection of the isotopically labeled species.
Purification: The primary method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The crude peptide, after cleavage from the resin and precipitation, is dissolved in an appropriate solvent and injected onto an RP-HPLC column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase with an ion-pairing agent (like TFA) is used to elute the peptide. The peptide is separated from impurities such as truncated sequences, deletion sequences, and byproducts from the removal of protecting groups. Since the isotopic labeling does not significantly alter the physicochemical properties of the peptide, its retention time in RP-HPLC is expected to be nearly identical to its unlabeled counterpart. innovagen.com
Purity Assessment: The purity of the final peptide is typically assessed by analytical RP-HPLC, which provides a chromatogram showing the relative abundance of the target peptide compared to any impurities. Mass spectrometry is essential for confirming the identity of the synthesized peptide. acs.orgacs.orgnih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide. For a peptide containing this compound, the observed mass will be higher than the unlabeled version by the mass difference of the incorporated isotopes (approximately 6 Da). High-resolution mass spectrometry can be used to confirm the isotopic enrichment level. acs.orgacs.orgnih.gov
Amino Acid Analysis (AAA): This method can be used to confirm the amino acid composition of the peptide and to quantify the net peptide content. innovagen.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the final labeled peptide, NMR spectroscopy is a powerful tool for structural characterization. The presence of 13C and 15N labels allows for a variety of multidimensional NMR experiments that are not possible with unlabeled peptides, providing detailed structural and dynamic information. uzh.ch
| Technique | Purpose | Information Obtained |
| Preparative RP-HPLC | Purification of the crude peptide. | Isolation of the target peptide from synthesis-related impurities. |
| Analytical RP-HPLC | Assessment of chemical purity. | Percentage purity of the final peptide product. |
| Mass Spectrometry (MS) | Confirmation of identity and isotopic incorporation. | Molecular weight verification, confirmation of the mass shift due to isotopic labels. |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and peptide quantification. | Relative ratios of amino acids, net peptide content. |
| NMR Spectroscopy | Structural and dynamic analysis. | Detailed three-dimensional structure and conformational dynamics of the labeled peptide in solution. |
Advanced Applications in Biomolecular Structural and Dynamic Elucidation Via Nmr Spectroscopy
Fundamental Principles of ¹³C and ¹⁵N Isotopic Labeling for NMR Enhancement
The study of protein structure, dynamics, and function by NMR spectroscopy frequently necessitates the enrichment of samples with the stable isotopes ¹³C and/or ¹⁵N. nih.gov The standard method involves uniformly labeling a protein with one or both of these nuclei, making all carbon and/or nitrogen sites "NMR-visible". nih.gov However, NMR spectra of uniformly labeled proteins can be exceedingly complex and suffer from signal overlap. nih.gov As the size of the molecule increases, the linewidths of NMR signals broaden, which reduces sensitivity and leads to further spectral congestion. nih.gov
These challenges can often be overcome through the use of non-uniform isotopic labeling patterns. nih.gov Specific isotopic labeling activates signals at chosen sites while the remainder of the protein is NMR-invisible. nih.gov Conversely, specific isotopic unlabeling, also known as "reverse" labeling, deactivates selected signals while the rest of the protein remains NMR-visible. nih.gov Both strategies can simplify NMR spectra, improve sensitivity, and facilitate resonance assignment. nih.gov
The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.4%) isotopes makes their incorporation into biomolecules essential for many NMR experiments. nih.gov Isotopic labeling enhances the resolution and sensitivity of NMR spectroscopy, allowing for detailed structural characterization of peptides. americanpeptidesociety.org This is particularly valuable when studying complex systems and dynamic interactions. americanpeptidesociety.org By replacing naturally occurring ¹²C and ¹⁴N with their heavier, NMR-active isotopes, researchers can overcome the inherent limitations of natural abundance and achieve higher resolution. americanpeptidesociety.org This enrichment allows for the observation of spin-spin couplings and chemical shifts that are otherwise difficult to detect. americanpeptidesociety.org
The introduction of ¹³C and ¹⁵N labels enables the use of heteronuclear NMR experiments, which can correlate different sets of ¹H, ¹³C, and/or ¹⁵N nuclei across multiple dimensions. nih.gov This significantly reduces the signal overlap observed in one-dimensional ¹H spectra of proteins. nih.gov
| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |
| ¹H | 99.98 | 1/2 | 26.7522 |
| ¹³C | 1.1 | 1/2 | 6.7283 |
| ¹⁵N | 0.37 | 1/2 | -2.7126 |
Multidimensional and Multinuclear NMR Spectroscopic Techniques Utilizing Fmoc-Asn(Trt)-OH-¹³C4,¹⁵N2-Derived Peptides
The incorporation of ¹³C and ¹⁵N isotopes through precursors like Fmoc-Asn(Trt)-OH-¹³C4,¹⁵N2 is fundamental for conducting multidimensional and multinuclear NMR experiments. These advanced techniques are indispensable for the detailed structural and dynamic analysis of peptides and proteins. Uniform ¹³C and ¹⁵N labeling has been widely applied in the development of new magic-angle-spinning (MAS) multidimensional correlation techniques for the complete structure determination of proteins. sigmaaldrich.com
A critical first step in any detailed NMR study is the sequence-specific assignment of resonances to individual atoms within the biomolecule. In complex systems, such as large proteins or protein complexes, severe spectral overlap can make this a formidable task. Isotopic labeling with ¹³C and ¹⁵N is crucial for resolving this ambiguity.
Triple-resonance experiments, which correlate the ¹H, ¹⁵N, and ¹³C nuclei of the protein backbone, are a cornerstone of modern resonance assignment. protein-nmr.org.uk Experiments like the HNCA, HNCACB, and HN(CO)CA link the amide proton and nitrogen of one residue to the alpha and beta carbons of the same and preceding residues, providing a way to "walk" along the protein backbone and assign each resonance sequentially. The use of Fmoc-Asn(Trt)-OH-¹³C4,¹⁵N2 ensures that the asparagine residues are appropriately labeled for these correlational experiments.
Segmental isotope labeling is another powerful strategy for reducing spectral complexity in both small and large proteins. rsc.org This approach involves producing labeled and unlabeled segments of the protein separately, which are then ligated together chemically or chemoenzymatically. rsc.org This method can provide valuable insights into post-translational modifications and their effects on protein structure and function at an atomic level. rsc.org
Once resonance assignments are complete, a wealth of structural information can be extracted from various NMR parameters. The incorporation of ¹³C and ¹⁵N labels is essential for these measurements.
Key NMR parameters used for structure determination include:
Nuclear Overhauser Effects (NOEs): NOEs arise from the through-space dipolar coupling between protons that are close in proximity (typically < 5 Å). Isotope-edited NOESY experiments, such as ¹⁵N-edited NOESY and ¹³C-edited NOESY, are used to resolve and assign these crucial distance restraints.
Scalar Couplings (J-couplings): Three-bond scalar couplings (³J) are dependent on the dihedral angle between the coupled nuclei. Measurements of ³J(HN,Hα) couplings, for instance, provide information about the backbone dihedral angle φ, which is a key determinant of secondary structure.
Chemical Shifts: The chemical shifts of backbone and side-chain atoms, particularly Cα, Cβ, and C', are sensitive to the local secondary structure. Deviations from random coil chemical shifts can be used to identify α-helices and β-sheets.
The use of ¹³C and ¹⁵N labeled amino acids is valuable for NMR spectroscopy studies of peptide and protein structures. chempep.com Isotopic labeling enhances signal dispersion and simplifies spectral analysis. chempep.com
Proteins are not static entities but rather exist as dynamic ensembles of interconverting conformations. NMR spectroscopy is a uniquely powerful tool for characterizing these motions over a wide range of timescales. Isotopic labeling with ¹³C and ¹⁵N is fundamental to most NMR relaxation experiments used to probe protein dynamics.
By measuring the relaxation rates of ¹⁵N nuclei in the protein backbone, researchers can gain insights into motions on the picosecond to nanosecond timescale. These measurements provide information about the order parameters (S²) of bond vectors, which reflect the degree of spatial restriction of the motion, as well as the correlation times (τe) for local motions.
For slower motions on the microsecond to millisecond timescale, techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and rotating frame R1ρ experiments are employed. These methods can detect and characterize conformational exchange processes, such as enzyme catalysis, ligand binding, and protein folding. The ability to incorporate ¹³C and ¹⁵N labels via Fmoc-Asn(Trt)-OH-¹³C4,¹⁵N2 allows for the site-specific investigation of these dynamic processes.
| NMR Technique | Timescale of Motion | Information Gained |
| ¹⁵N Relaxation (R₁, R₂, NOE) | ps - ns | Local bond vector flexibility, overall tumbling |
| CPMG Relaxation Dispersion | µs - ms | Conformational exchange, kinetics and thermodynamics of slow motions |
| R1ρ Rotating-Frame Relaxation | µs - ms | Conformational exchange, particularly for slower processes |
| Hydrogen-Deuterium Exchange | ms - hours | Solvent accessibility, protein stability |
Investigations of Intermolecular Interactions and Ligand Binding via Isotope-Edited NMR
Understanding how proteins interact with other molecules, including other proteins, nucleic acids, and small molecule ligands, is central to biology. Isotope-edited NMR techniques are invaluable for studying these interactions at atomic resolution.
In a typical experiment to study the binding of a small molecule ligand to a protein, a ¹⁵N-labeled protein is prepared. A ¹H-¹⁵N HSQC spectrum of the protein is recorded in the absence of the ligand. The ligand is then titrated into the protein sample, and a series of ¹H-¹⁵N HSQC spectra are recorded. Changes in the chemical shifts and/or line widths of specific amide resonances upon ligand addition identify the residues in the binding site and can be used to determine the binding affinity.
For larger protein-ligand complexes, isotope-editing and filtering techniques are employed. nih.gov For instance, by using a ¹³C, ¹⁵N-labeled protein and an unlabeled ligand, one can record isotope-edited NOESY spectra to observe NOEs between the protein and the ligand, providing crucial information about the geometry of the complex. nih.gov
Specialized NMR Methods Employing Fmoc-Asn(Trt)-OH-¹³C4,¹⁵N2 for Specific Probes
The site-specific incorporation of ¹³C and ¹⁵N labels using Fmoc-Asn(Trt)-OH-¹³C4,¹⁵N2 enables the use of specialized NMR methods that target the asparagine residue as a specific probe of structure and function.
For example, solid-state NMR studies can benefit from the specific labeling of asparagine residues. nih.gov These labeled sites can serve as anchor points for distance measurements to other labeled or unlabeled sites, providing key structural constraints in large or insoluble protein assemblies.
Quantitative Analytical Applications in Proteomics and Metabolomics
Integration of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into Quantitative Proteomics Workflows
Quantitative proteomics aims to measure the abundance of proteins and their modifications within a biological sample. Isotope labeling strategies are central to achieving accurate relative and absolute quantification.
SILAC is a powerful metabolic labeling technique used to compare protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing standard amino acids, while another is grown in a "heavy" medium supplemented with stable isotope-labeled amino acids.
Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, after removal of its protecting groups, can be used as the "heavy" asparagine source in SILAC media. cortecnet.comcortecnet.com As cells proliferate, this labeled asparagine is incorporated into all newly synthesized proteins. When the "light" and "heavy" cell populations are combined and analyzed by mass spectrometry, every asparagine-containing peptide will appear as a pair of peaks separated by a specific mass difference. The ratio of the intensities of these peaks provides a direct and accurate measure of the relative abundance of the peptide—and by extension, its parent protein—between the two samples.
Table 1: Illustrative Mass Shift in a SILAC Experiment Using Labeled Asparagine This table demonstrates the theoretical mass change for a tryptic peptide containing one asparagine residue when labeled with ¹³C₄,¹⁵N₂-Asn.
| Peptide Attribute | "Light" Peptide | "Heavy" Peptide (SILAC) |
|---|---|---|
| Amino Acid Sequence | Val-Gly-Asn -Pro-Thr-Lys | Val-Gly-Asn(¹³C₄,¹⁵N₂) -Pro-Thr-Lys |
| Monoisotopic Mass (Da) | 671.37 | 677.37 |
| Mass Difference (Da) | - | +6 |
| MS Signal | Single peak at m/z 671.37 | Doublet with peaks at m/z 671.37 and 677.37 |
For absolute quantification of specific proteins, a targeted proteomics approach is employed. This often involves the use of synthetic, stable isotope-labeled peptides as internal standards, a method known as AQUA (Absolute QUantification of proteins). researchgate.netnih.gov
Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ serves as a key building block for the solid-phase synthesis of these AQUA peptides. medchemexpress.comsigmaaldrich.com A proteotypic peptide—a peptide unique to the protein of interest that is readily detected by mass spectrometry—is synthesized with at least one labeled amino acid, such as ¹³C₄,¹⁵N₂-asparagine. A known quantity of this heavy peptide is then spiked into a biological sample (e.g., a cell lysate or plasma) before proteolytic digestion. researchgate.net During mass spectrometry analysis, the instrument is configured to specifically monitor for both the native "light" peptide and its "heavy" counterpart. By comparing the signal intensity of the endogenous peptide to that of the known amount of the spiked-in standard, the absolute concentration of the target protein in the original sample can be precisely calculated. nih.govnih.gov
Post-translational modifications (PTMs) are crucial for protein function, and their dysregulation is linked to numerous diseases. Asparagine residues are the primary sites for N-linked glycosylation, a critical PTM. Quantifying changes in the occupancy of glycosylation sites can be achieved using isotope-labeling strategies. By metabolically labeling proteins with ¹³C₄,¹⁵N₂-asparagine using SILAC, researchers can track how the glycosylation status of specific asparagine sites changes under different conditions. The mass shift introduced by the labeled asparagine allows for the clear distinction and relative quantification of modified and unmodified peptides from different experimental states, providing insights into the dynamics of protein glycosylation.
Utilization in Metabolomics and Metabolic Flux Analysis (MFA)
Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. Stable isotope tracers are essential for tracking the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). medchemexpress.comnih.gov
Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ acts as a dual tracer, allowing for the simultaneous tracking of both carbon and nitrogen atoms. nih.govnih.gov After the labeled asparagine is introduced to cells, it enters central metabolism. Asparagine can be converted to aspartate, which is a key node in metabolism, participating in the TCA cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides. nih.gov By using mass spectrometry to track the appearance of the ¹³C and ¹⁵N labels in downstream metabolites, researchers can map the flow of these elements and delineate the contributions of asparagine to various biochemical pathways. nih.govvliz.be This provides a dynamic view of cellular metabolism that is not attainable through static metabolite measurements alone.
Table 2: Potential Downstream Metabolites Labeled from ¹³C₄,¹⁵N₂-Asparagine This table shows a simplified example of how isotopic labels from asparagine could be incorporated into other key metabolites.
| Precursor Metabolite | Labeled Atoms | Key Downstream Metabolite | Potential Labeled Atoms Incorporated | Metabolic Pathway |
|---|---|---|---|---|
| Asn(¹³C₄,¹⁵N₂) | 4 x ¹³C, 2 x ¹⁵N | Aspartate | 4 x ¹³C, 1 x ¹⁵N | Asparaginase |
| Asn(¹³C₄,¹⁵N₂) | 4 x ¹³C, 2 x ¹⁵N | Oxaloacetate | 4 x ¹³C | Transamination & TCA Cycle |
| Asn(¹³C₄,¹⁵N₂) | 4 x ¹³C, 2 x ¹⁵N | Alanine | 1 x ¹⁵N | Transamination |
| Asn(¹³C₄,¹⁵N₂) | 4 x ¹³C, 2 x ¹⁵N | Pyrimidines | ¹³C and ¹⁵N atoms | Nucleotide Synthesis |
Isotopomer analysis is the measurement of the distribution of different isotopic forms of a metabolite. researchgate.net When cells are supplied with ¹³C₄,¹⁵N₂-asparagine, the resulting patterns of ¹³C and ¹⁵N in other metabolites—the multivariate mass isotopomer distributions (MMIDs)—provide detailed information about the activities of specific enzymes and pathways. nih.gov For instance, the specific pattern of ¹³C atoms in malate (B86768) derived from labeled asparagine can help quantify the flux through different segments of the TCA cycle. The simultaneous tracing of nitrogen allows for the resolution of aminotransferase activities. nih.gov This high-resolution data is used to construct and refine computational models of cellular metabolism, providing a quantitative understanding of how cells adapt to genetic or environmental changes. nih.gov
Tracer Experiments in Complex Biological Systems
Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic networks, a field known as Metabolic Flux Analysis (MFA). d-nb.info By introducing a labeled compound into a biological system, researchers can track the incorporation of the heavy isotopes into various downstream metabolites. Fmoc-Asn(Trt)-OH-13C4,15N2, once deprotected and introduced to cells or organisms as labeled L-Asparagine (¹³C₄,¹⁵N₂), acts as a tracer to investigate the roles of asparagine in central carbon and nitrogen metabolism.
Detailed Research Findings:
In studies of cellular metabolism, particularly in rapidly proliferating cells like those in cancer or industrial bioreactors (e.g., Chinese Hamster Ovary cells), asparagine is a key anaplerotic substrate, meaning it can replenish tricarboxylic acid (TCA) cycle intermediates. When cells are cultured in media containing L-Asparagine (¹³C₄,¹⁵N₂), the labeled carbon and nitrogen atoms can be traced as they are incorporated into other molecules.
The primary entry point for asparagine's carbon skeleton into the TCA cycle is through its conversion to aspartate, which is then converted to the TCA cycle intermediate oxaloacetate. By using mass spectrometry to analyze the mass shifts in TCA cycle intermediates and related amino acids, researchers can quantify the contribution of asparagine relative to other fuel sources like glucose and glutamine. vanderbilt.edu
For instance, the detection of M+4 labeled malate or fumarate (B1241708) would indicate the direct influx of the four-carbon skeleton from the supplied asparagine. Similarly, tracing the ¹⁵N atoms reveals the contribution of asparagine to the cellular nitrogen pool, tracking its role as a nitrogen donor for the synthesis of other amino acids and nucleotides. Such experiments have demonstrated that the reliance on asparagine can change significantly depending on the metabolic state of the cell or the availability of other nutrients like glutamine. vanderbilt.edu
Table 1: Illustrative Results from a Tracer Experiment Using L-Asparagine (¹³C₄,¹⁵N₂) in Cultured Mammalian Cells
This table shows hypothetical data representing the percentage of labeling enrichment in key central carbon metabolites after 24 hours of incubation with L-Asparagine (¹³C₄,¹⁵N₂). The "M+n" notation indicates the isotopologue with 'n' additional mass units due to the incorporation of ¹³C atoms.
| Metabolite | Isotopologue | % Enrichment (Relative to Total Pool) | Metabolic Implication |
|---|---|---|---|
| Aspartate | M+4 | 85.2% | Direct conversion from labeled Asparagine. |
| Oxaloacetate | M+4 | 79.5% | Entry of Asparagine carbon into the TCA cycle. |
| Malate | M+4 | 68.3% | Progression of labeled carbon through the TCA cycle. |
| Fumarate | M+4 | 71.0% | TCA cycle activity utilizing Asparagine-derived carbon. |
| Citrate | M+4 | 35.6% | Condensation of Asparagine-derived Oxaloacetate with Acetyl-CoA. |
| Glutamate | M+4 | 15.1% | Carbon exchange between TCA cycle intermediates. |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of molecules in a complex mixture. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—the internal standard—to a sample. Because the labeled standard is chemically identical to the endogenous (natural) analyte, it experiences the same processing, extraction losses, and ionization efficiency during mass spectrometry analysis. nih.gov
This compound is the precursor used to synthesize such an internal standard. It is used in solid-phase peptide synthesis to create a heavy version of a specific asparagine-containing peptide that is targeted for quantification. nih.gov This heavy peptide, with its known concentration and distinct mass, is then spiked into a biological sample (e.g., digested plasma or cell lysate).
Detailed Research Findings:
A key application for this method is the absolute quantification of post-translational modifications, such as N-linked glycosylation. N-glycosylation occurs on asparagine residues within a specific amino acid sequence. Determining the "site occupancy"—the fraction of a specific protein that is actually glycosylated at a given site—is crucial for understanding protein function and for the quality control of therapeutic proteins. nih.govacs.org
In a typical workflow, a stable isotope-labeled peptide standard is synthesized using this compound to perfectly match the sequence of the non-glycosylated target peptide in the protein of interest. After adding a precise amount of this heavy standard to the sample, the sample protein is digested (e.g., with trypsin). The resulting peptide mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgacs.org
The mass spectrometer detects and measures the signal intensity for both the natural ("light") peptide and the co-eluting heavy internal standard. By comparing the ratio of the signal intensities of the light and heavy peptides, and knowing the exact amount of the heavy standard added, the absolute amount of the endogenous, non-glycosylated peptide can be calculated with high precision. This value can be compared to the total protein amount (determined using another peptide standard) to accurately calculate the percentage of glycosylation at that specific asparagine site. nih.govacs.org
Table 2: Illustrative IDMS Data for the Absolute Quantification of a Non-Glycosylated Peptide from Protein 'X'
This hypothetical data table shows the results of an LC-MS experiment to determine the concentration of a target peptide ("NVTSAR," where N is the potential glycosylation site) in a human plasma sample using a labeled internal standard synthesized with L-Asparagine (¹³C₄,¹⁵N₂).
| Analyte | Mass-to-Charge Ratio (m/z) | Peak Area (Arbitrary Units) | Concentration of Standard Added | Calculated Endogenous Concentration |
|---|---|---|---|---|
| Light Peptide (Endogenous NVTSAR) | 605.3 | 1,845,210 | N/A | 12.7 fmol/µL |
| Heavy Standard ([¹³C₄,¹⁵N₂]-Asn NVTSAR) | 611.3 (M+6) | 3,690,420 | 25.0 fmol/µL |
Calculation based on the peak area ratio: Endogenous Conc. = (Area_Light / Area_Heavy) × Standard Conc.
Methodological Innovations and Future Directions in Isotopic Labeling Research
Development of Novel Isotope-Labeled Amino Acid Precursors and Derivatization Strategies
The synthesis of proteins and peptides for research applications, particularly in fields like proteomics and structural biology, relies heavily on the availability of high-quality building blocks. Isotope-labeled amino acid precursors are fundamental to techniques that aim to track and quantify proteins with high precision. beilstein-journals.org The development of novel precursors and derivatization strategies is a continuous effort to enhance the efficiency, specificity, and applicability of isotopic labeling.
Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a prime example of a sophisticated amino acid precursor designed for solid-phase peptide synthesis (SPPS). This compound incorporates several key features:
Isotopic Labeling : The incorporation of four ¹³C atoms and two ¹⁵N atoms provides a distinct mass shift, enabling clear differentiation from its unlabeled counterpart in mass spectrometry (MS) and providing valuable signals in nuclear magnetic resonance (NMR) spectroscopy. protein-nmr.org.uksymeres.com
Fmoc Protecting Group : The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the asparagine. This protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, making it ideal for the iterative process of SPPS.
Trityl (Trt) Protecting Group : The bulky trityl group protects the side-chain amide of asparagine. This is crucial to prevent undesirable side reactions during peptide synthesis.
Researchers are also exploring other innovative strategies, such as the use of metabolic precursors. For instance, α-ketoacids can be synthesized from less expensive isotopically labeled starting materials and are then converted into the corresponding amino acids by cellular machinery. nih.gov This approach can be a more cost-effective way to achieve side-chain labeling in proteins. nih.gov Furthermore, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become a mainstay in quantitative proteomics. researchgate.net SILAC involves the metabolic incorporation of labeled amino acids into the entire proteome of cultured cells, allowing for direct comparison of protein abundance between different cell populations. researchgate.net
| Feature | Description | Advantage in Research |
|---|---|---|
| Isotopic Labels | Four ¹³C atoms and two ¹⁵N atoms | Precise quantification in mass spectrometry and enhanced signals in NMR. |
| Fmoc Group | N-α-protecting group | Facilitates controlled, stepwise peptide synthesis. |
| Trt Group | Side-chain protecting group | Prevents unwanted side reactions involving the asparagine amide group. |
Automation and High-Throughput Approaches in Labeled Peptide Synthesis
The demand for synthetic peptides, including those incorporating isotopic labels, has surged with the advent of proteomics and drug discovery initiatives. To meet this demand, automation has become a cornerstone of modern peptide synthesis. americanpeptidesociety.org Automated solid-phase peptide synthesis (SPPS) utilizes robotic systems to perform the repetitive cycles of deprotection, amino acid coupling, and washing, which are central to building a peptide chain on a solid support. americanpeptidesociety.orgyoutube.com
The benefits of automating the synthesis of labeled peptides are manifold:
Increased Efficiency and Speed : Automated synthesizers can operate continuously, significantly reducing the time required to produce peptides compared to manual methods. americanpeptidesociety.org
Enhanced Reproducibility : By standardizing reaction times, reagent delivery, and washing steps, automation minimizes human error and ensures high consistency between synthesis batches. youtube.com
High-Throughput Capabilities : Many automated systems are designed for parallel synthesis, allowing for the simultaneous production of numerous different peptides. beilstein-journals.org This is particularly valuable for generating peptide libraries for screening purposes.
The use of well-defined, labeled amino acid derivatives like Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is critical for the success of automated synthesis. The consistent quality and reactivity of these precursors are essential for achieving high yields and purities in the final peptide products. High-throughput production of stable isotope-labeled peptide libraries is now being achieved using innovative approaches like wheat germ cell-free synthesis systems, which are instrumental in developing large-scale assays for targeted proteomics. nih.govrsc.org
Integration of Computational Methods for Data Interpretation and Spectral Analysis
The vast and complex datasets generated by modern analytical instruments, such as high-resolution mass spectrometers and NMR spectrometers, necessitate the use of sophisticated computational tools for data processing and interpretation. slavovlab.netresearchgate.net In research involving isotopically labeled compounds, these computational methods are indispensable for extracting meaningful biological information.
For mass spectrometry-based proteomics, a typical computational workflow involves several key steps:
Feature Detection : Algorithms identify potential peptide signals within the raw mass spectra.
Peptide Identification : The experimental spectra are matched against theoretical spectra generated from protein sequence databases. The known mass shift introduced by the isotopic labels in compounds like Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a critical parameter in this matching process.
Protein Inference : Peptides are assembled to identify the proteins present in the sample.
Quantification : The relative signal intensities of the labeled and unlabeled forms of a peptide are compared to determine the relative abundance of the corresponding protein. nih.gov
A variety of software packages and algorithms are available to perform these tasks. nih.gov These tools can handle the complexity arising from multiple isotopic peaks and can deconvolve convoluted spectra. nih.gov In NMR spectroscopy, computational methods are used to process multidimensional data and to aid in the assignment of signals to specific atoms within a protein, a process greatly facilitated by ¹³C and ¹⁵N labeling. acs.org The integration of these computational approaches is crucial for translating the raw data from isotopic labeling experiments into biological insights. slavovlab.net
Addressing Challenges in Isotope Labeling, Including Misincorporation and Cost-Effectiveness
Despite the power of isotopic labeling, researchers face several challenges. One significant issue is the misincorporation of amino acids during protein synthesis. nih.govlongdom.org This can occur when an amino acid analog is mistakenly incorporated into a growing polypeptide chain, leading to a non-native protein that can affect its function and complicate data interpretation. researchgate.net Such errors can arise due to cellular stress or nutrient starvation, particularly in recombinant protein expression systems. nih.gov The use of highly purified and well-characterized labeled amino acids is a key strategy to minimize the risk of misincorporation originating from the starting materials.
Potential for Expanded Applications in Emerging Fields of Biochemical Research
The ongoing advancements in isotopic labeling methodologies, coupled with increasingly sensitive analytical instrumentation, are opening up new frontiers in biochemical research. The ability to precisely track molecules in complex biological systems provides unparalleled insights into a wide range of processes.
Emerging applications for compounds like Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ and other labeled molecules include:
Metabolic Flux Analysis : By tracing the path of stable isotopes through metabolic pathways, researchers can quantify the rates of metabolic reactions, providing a dynamic view of cellular metabolism. creative-proteomics.com
Drug Discovery and Development : Isotope labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comadesisinc.com Labeled compounds can also be used to study drug-target interactions and to elucidate mechanisms of action. symeres.com
Structural Biology of Large Complexes : Advanced NMR techniques, which rely on specific isotopic labeling patterns, are enabling the study of the structure and dynamics of increasingly large and complex proteins and protein assemblies. isotope.com
Post-Translational Modification (PTM) Analysis : The study of PTMs, such as phosphorylation and glycosylation, which play critical roles in cell signaling and regulation, is greatly enhanced by the use of isotopic labeling to quantify changes in modification states. taylorandfrancis.com
Environmental and Nutritional Science : Stable isotopes are used to trace the flow of nutrients in ecosystems and to study the metabolism of nutrients in humans and animals. acs.org
Q & A
Q. What are the optimal deprotection conditions for Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2 during solid-phase peptide synthesis (SPPS)?
The trityl (Trt) protecting group on the Asn side chain is typically removed using 95% trifluoroacetic acid (TFA) over 1–3 hours. However, when the residue is N-terminal, extended reaction times (up to 4–6 hours) may be required to ensure complete deprotection. The Fmoc group is cleaved with 20% piperidine in DMF. For isotope-labeled derivatives, verify deprotection efficiency via HPLC or mass spectrometry to confirm isotopic integrity .
Q. How should Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2 be stored to maintain stability and isotopic purity?
Store the compound as a lyophilized powder at -20°C for short-term use (1–3 months) or -80°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles. For solutions, prepare in anhydrous DMSO with brief sonication to ensure solubility, and aliquot to minimize degradation .
Q. What coupling reagents are compatible with Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2 to minimize side reactions?
Use carbodiimide-based reagents (e.g., HBTU/HOBt or DIC/Oxyma) for efficient coupling. Avoid prolonged exposure to basic conditions to prevent racemization. Pre-activate the amino acid for 1–2 minutes before coupling. For challenging sequences, double coupling or microwave-assisted synthesis may improve incorporation .
Advanced Research Questions
Q. How does isotopic labeling (<sup>13</sup>C4,<sup>15</sup>N2) influence the physicochemical properties of Fmoc-Asn(Trt)-OH in peptide synthesis?
Isotopic labeling does not significantly alter reactivity under standard SPPS conditions. However, the increased molecular mass may affect solubility or chromatography retention times. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks and confirm labeling efficiency. For NMR studies, the <sup>13</sup>C/<sup>15</sup>N labels enable precise tracking of Asn residues in structural dynamics .
Q. What analytical methods are recommended to validate isotopic purity and chemical stability of Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2?
Q. How can racemization be minimized when incorporating Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2 into sterically hindered peptide sequences?
Racemization is mitigated by:
Q. What strategies address byproduct formation (e.g., des-Asn peptides) during SPPS with Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2?
Des-Asn byproducts arise from incomplete coupling or premature deprotection. To reduce these:
Q. How can Fmoc-Asn(Trt)-OH-<sup>13</sup>C4,<sup>15</sup>N2 be applied in FRET-based assays to study enzyme-substrate interactions?
Incorporate the labeled Asn into glycosylated peptides for FRET probes. For example, in studies of peptide:N-glycanase (NGLY1), the <sup>13</sup>C/<sup>15</sup>N labels enable fluorescence quenching and real-time monitoring of enzymatic activity. Pair with a fluorophore-quencher system (e.g., Dabcyl/Edans) to track cleavage kinetics .
Methodological Considerations
- Scale-Up Challenges : Isotope-labeled compounds may require optimized purification (e.g., preparative HPLC) to remove non-labeled impurities. Use orthogonal protection (e.g., Mmt for Asn) to simplify selective deprotection in complex sequences .
- Structural Studies : For NMR, ensure >99% isotopic enrichment to resolve <sup>13</sup>C-<sup>15</sup>N coupling patterns. In X-ray crystallography, the heavy isotopes may improve phasing but require synchrotron radiation for data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
